3-bromo-N-cyclohexyl-2-fluoro-N-methylbenzamide
CAS No.:
Cat. No.: VC13683617
Molecular Formula: C14H17BrFNO
Molecular Weight: 314.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17BrFNO |
|---|---|
| Molecular Weight | 314.19 g/mol |
| IUPAC Name | 3-bromo-N-cyclohexyl-2-fluoro-N-methylbenzamide |
| Standard InChI | InChI=1S/C14H17BrFNO/c1-17(10-6-3-2-4-7-10)14(18)11-8-5-9-12(15)13(11)16/h5,8-10H,2-4,6-7H2,1H3 |
| Standard InChI Key | KLFJSXYUCMRBGK-UHFFFAOYSA-N |
| SMILES | CN(C1CCCCC1)C(=O)C2=C(C(=CC=C2)Br)F |
| Canonical SMILES | CN(C1CCCCC1)C(=O)C2=C(C(=CC=C2)Br)F |
Introduction
3-Bromo-N-cyclohexyl-2-fluoro-N-methylbenzamide is a synthetic organic compound with a molecular formula of C14H17BrFNO. It belongs to the benzamide class of compounds, which are known for their diverse biological activities, including antimicrobial, antiparasitic, and anticancer properties. This compound is characterized by the presence of a bromine atom at the meta position, a fluorine atom at the ortho position, and both cyclohexyl and methyl groups attached to the nitrogen atom of the benzamide moiety.
Synthesis Methods
The synthesis of 3-Bromo-N-cyclohexyl-2-fluoro-N-methylbenzamide typically involves a multi-step process starting from commercially available benzamide derivatives. The steps may include:
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Halogenation: Introduction of the bromine atom at the meta position.
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Fluorination: Incorporation of the fluorine atom at the ortho position.
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Amination: Attachment of the cyclohexyl and methyl groups to the nitrogen atom.
Biological Activities
While specific biological activities of 3-Bromo-N-cyclohexyl-2-fluoro-N-methylbenzamide are not extensively documented, compounds with similar structures have shown potential in various therapeutic areas:
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Antimicrobial Activity: Benzamide derivatives have been explored for their ability to inhibit microbial growth.
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Antiparasitic Activity: Modifications in benzamide structures can enhance activity against parasites.
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Anticancer Activity: Some benzamides exhibit cytotoxic effects on cancer cell lines.
Research Findings and Future Directions
Research into benzamide derivatives highlights their versatility in medicinal chemistry. Future studies on 3-Bromo-N-cyclohexyl-2-fluoro-N-methylbenzamide could focus on:
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In Vitro and In Vivo Studies: To assess its efficacy and safety in biological systems.
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Structure-Activity Relationship (SAR) Studies: To optimize its structure for improved biological activity.
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Pharmacokinetic and Pharmacodynamic Analysis: To understand its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.
Comparative Analysis with Similar Compounds
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 3-Bromo-N-cyclohexyl-2-fluoro-N-methylbenzamide | Bromine, Fluorine, Cyclohexyl, Methyl | Potential antimicrobial/antiparasitic |
| 4-Bromo-3-fluoro-N-(2-fluoro-ethyl)benzamide | Bromine, Fluorine, Fluoroethyl | Antimicrobial, enzyme inhibition |
| 3-Bromo-4-fluoro-N-propylbenzamide | Bromine, Fluorine, Propyl | Similar halogen substitutions |
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